

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid structure elucidation

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Compound of Interest

Compound Name: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Cat. No.: B1519966

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An In-Depth Technical Guide to the Structure Elucidation of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid**

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, arylboronic acids are foundational building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions.^{[1][2]} The compound **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** is a bifunctional reagent of particular interest, possessing both a reactive boronic acid moiety and a sulfonamide linkage, a common pharmacophore. Its utility in the synthesis of complex molecules, such as kinase inhibitors or other targeted therapeutics, is contingent upon its absolute structural integrity.^{[3][4]}

Impurities or isomeric misassignments can lead to failed syntheses, misleading biological data, and significant delays in development pipelines. Therefore, the unambiguous structural elucidation of this molecule is not a trivial preliminary step but a critical cornerstone of its application. This guide provides a comprehensive, multi-technique approach to the characterization of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid**, grounded in the principles of analytical chemistry and designed for the practicing researcher. We will move

beyond rote procedure to explore the causality behind our analytical choices, ensuring a self-validating and definitive structural assignment.

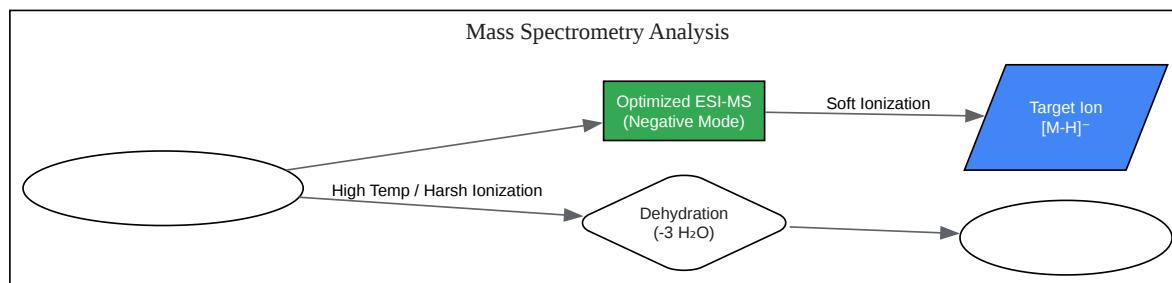
Below is the chemical structure of the target compound, which will be systematically verified by the subsequent analytical methodologies.

Caption: Molecular Structure of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid**.

Part 1: Mass Spectrometry - Confirming Identity and Purity

Mass spectrometry (MS) serves as the first line of analytical defense, providing the molecular weight of the target compound. However, boronic acids present a unique challenge: their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.
[5] This phenomenon can complicate spectral interpretation, potentially leading to the misidentification of the primary ion. Our chosen methodology is designed to mitigate this issue.

Causality of Method Selection: We employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation and dehydration. Operating in negative ion mode ($[M-H]^-$) is particularly effective for acidic molecules like boronic acids. Optimizing the cone voltage is critical; a moderate voltage (e.g., 25 V) enhances the signal of the parent ion while minimizing the formation of boroxine and other adducts.[7]



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Caption: Mitigation of Boroxine Formation in Mass Spectrometry.

Expected Mass Spectrometry Data:

Parameter	Expected Value	Rationale
Molecular Formula	$C_{12}H_{11}BBr^{15}N^{14}O_4S^{32}$	Derived from the known structure.[8]
Monoisotopic Mass	354.9685 Da	Calculated exact mass.[8]
Primary Ion (ESI-)	m/z 353.9612	[M-H] ⁻
Bromine Isotopic Pattern	~1:1 ratio for m/z 353.96 and m/z 355.96	Reflects the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes, a key signature.

Experimental Protocol: UPLC-ESI-MS

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock. Further dilute to a final concentration of ~1 μ g/mL using the mobile phase.
- Chromatographic Conditions:
 - System: Waters ACQUITY UPLC I-Class or equivalent.
 - Column: ACQUITY BEH C18, 1.7 μ m, 2.1 x 50 mm.[6]
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 1 minute, hold for 0.5 minutes, return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.

- Mass Spectrometry Conditions:
 - System: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ).
 - Ionization Mode: ESI Negative.
 - Capillary Voltage: 2.5 kV.
 - Cone Voltage: 25 V (Optimize for maximum $[M-H]^-$ intensity).
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 400 °C.
 - Scan Range:m/z 50-500.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides the atomic-level connectivity and chemical environment of the molecule. A full assignment using 1H , ^{13}C , and ^{11}B NMR is required for unambiguous confirmation.

^{11}B NMR: Probing the Core Functionality

Causality of Method Selection: ^{11}B NMR is the most direct technique for characterizing the boronic acid moiety.[9][10] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. An sp^2 -hybridized trigonal planar boronic acid will have a distinct chemical shift compared to an sp^3 -hybridized tetrahedral boronate ester, which might form with diol impurities or certain solvents.[11][12] Observing a single, sharp resonance in the expected range for an arylboronic acid provides strong evidence of purity and structural integrity.

- Expected Chemical Shift: δ 28-30 ppm (relative to $BF_3 \cdot OEt_2$) for the sp^2 -hybridized arylboronic acid. A significant upfield shift (to δ 5-15 ppm) would indicate the formation of a tetrahedral boronate species.[9][11]

1H and ^{13}C NMR: Mapping the Carbon Skeleton

Causality of Method Selection: ^1H and ^{13}C NMR are used to confirm the structure of the two distinct aromatic rings and the sulfonamide linker. The substitution patterns (1,3-disubstituted on both rings) will generate characteristic splitting patterns and chemical shifts. The presence of the electron-withdrawing sulfonamide and boronic acid groups will deshield adjacent protons and carbons, shifting their resonances downfield.

Predicted NMR Data (in DMSO-d₆):

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
^1H	~10.0-11.0	Singlet	NH proton of the sulfonamide.
^1H	~8.0	Broad Singlet	$\text{B}(\text{OH})_2$ protons, often exchange-broadened.
^1H	~7.2-7.9	Multiplets	Aromatic protons on both rings. The specific splitting patterns (dd, t, d) will confirm the 1,3-substitution.
^{13}C	~140-145	Singlet	Aromatic carbons directly bonded to the sulfonamide group.
^{13}C	~130-138	Singlet	Aromatic carbons directly bonded to Bromine and Boron (signal for C-B can be broad).
^{13}C	~120-135	Doublets	Aromatic C-H carbons.
^{11}B	~28-30	Singlet	Trigonal planar $\text{B}(\text{OH})_2$ group. [11] [13]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the acidic N-H and O-H protons, allowing for their observation.
- ¹H NMR:
 - Spectrometer: 400 MHz or higher.
 - Acquisition: Standard proton experiment, 16-32 scans.
 - Reference: Calibrate to the residual DMSO peak at δ 2.50 ppm.
- ¹³C NMR:
 - Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
 - Acquisition: Proton-decoupled carbon experiment (e.g., zgpg30), sufficient scans for adequate signal-to-noise (~1024 or more).
 - Reference: Calibrate to the DMSO-d₆ peak at δ 39.52 ppm.
- ¹¹B NMR:
 - Spectrometer: 128 MHz or higher (corresponding to the ¹H frequency).
 - Acquisition: Proton-decoupled boron experiment. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[\[9\]](#)[\[11\]](#)
 - Reference: Use an external reference of $\text{BF}_3 \cdot \text{OEt}_2$ (δ 0.0 ppm).

Part 3: Infrared Spectroscopy & Elemental Analysis - Functional Group and Stoichiometric Validation Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Selection: FTIR is a rapid and effective method for confirming the presence of key functional groups. The spectrum should display characteristic absorption bands for the sulfonamide (S=O and N-H bonds), the boronic acid (O-H and B-O bonds), and the aromatic rings (C=C and C-H bonds).

Characteristic FTIR Absorption Bands:

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
Boronic Acid	O-H stretch (H-bonded)	3200-3400 (very broad)
Sulfonamide	N-H stretch	3250-3350
Aromatic Ring	C-H stretch	3000-3100
Aromatic Ring	C=C stretch	1450-1600
Sulfonamide	S=O asymmetric stretch	1330-1370[14]
Boronic Acid	B-O stretch	1310-1350[15]
Sulfonamide	S=O symmetric stretch	1140-1180[14]

Experimental Protocol: FTIR-ATR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Collect the spectrum from 4000 to 400 cm⁻¹.
- **Processing:** Perform an ATR correction and baseline correction on the resulting spectrum.

Elemental Analysis

Causality of Method Selection: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. This serves as a final, quantitative check on the purity and identity of the bulk sample, complementing the structural information from spectroscopy.

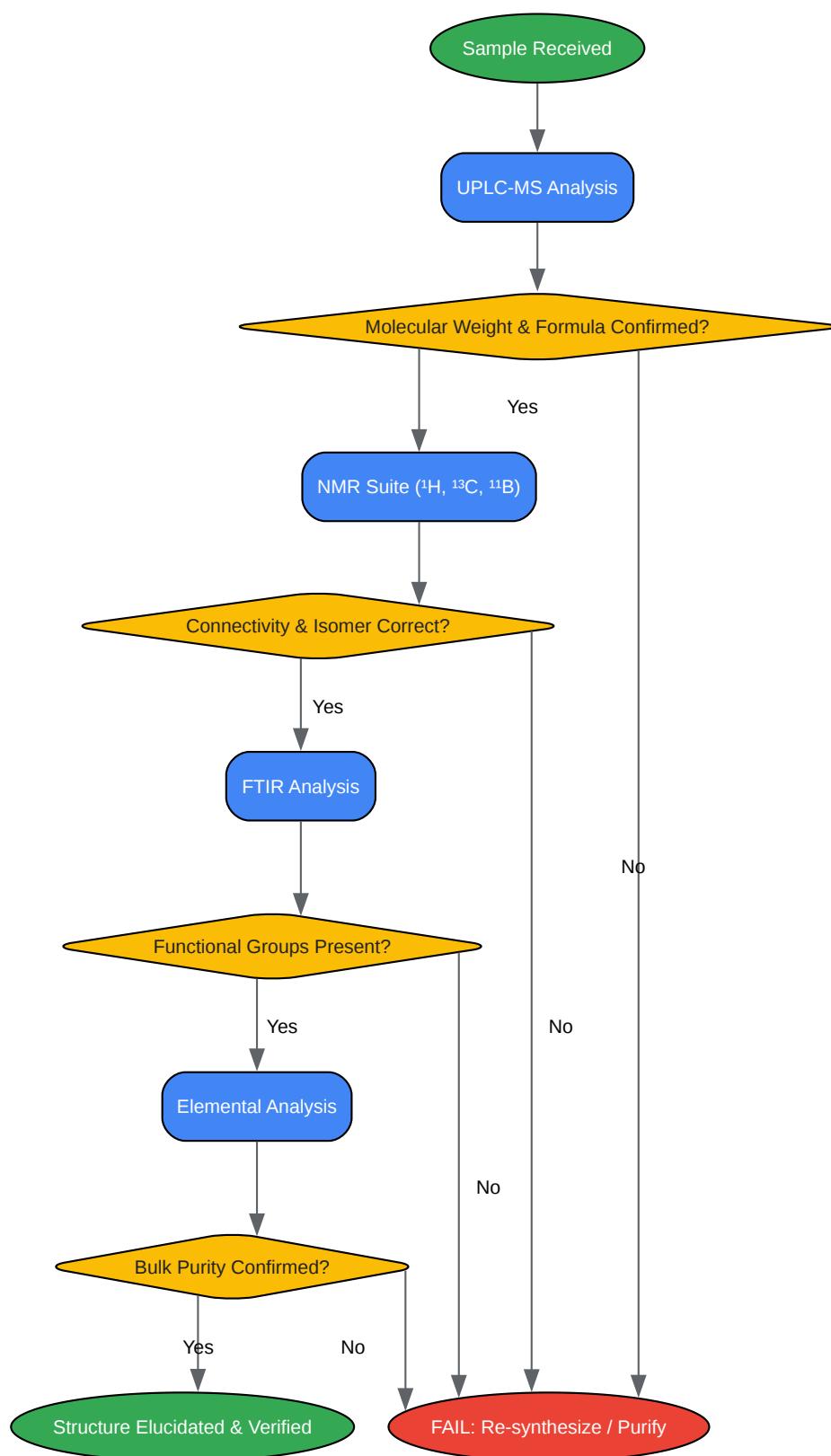
Expected Elemental Composition (for $C_{12}H_{11}BBrNO_4S$):

Element	Theoretical Percentage
Carbon (C)	40.48%
Hydrogen (H)	3.11%
Nitrogen (N)	3.93%

- Acceptance Criterion: The experimentally determined values should be within $\pm 0.4\%$ of the theoretical values.

Integrated Analytical Workflow: A Self-Validating Approach

No single technique is sufficient for absolute structure elucidation. The strength of this guide lies in its integrated approach, where each analysis provides a piece of the puzzle, and the collective data provides a self-validating confirmation of the structure.

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Caption: Integrated Workflow for Structure Elucidation.

By following this workflow, a researcher can move from a newly synthesized powder to a fully validated chemical entity with the highest degree of confidence. The concordance between mass spectrometry, the detailed connectivity from NMR, the functional group verification from FTIR, and the stoichiometric data from elemental analysis creates a robust and trustworthy data package, ensuring the compound is fit for its intended purpose in research and development.

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